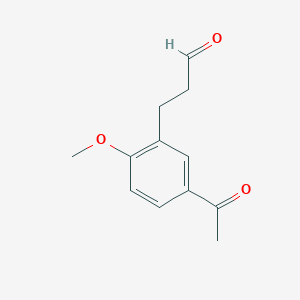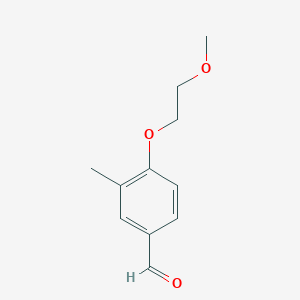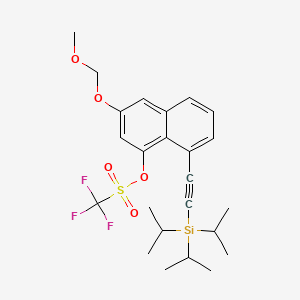
(6-(3-(Piperidin-1-yl)propoxy)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety via a propoxy linker. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates .
Industrial Production Methods
Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Analyse Chemischer Reaktionen
Types of Reactions
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like lithium aluminum hydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include various boronic esters, boranes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid exerts its effects involves the formation of stable complexes with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the inhibition of enzymes that contain active site serine residues, such as proteases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H21BN2O3 |
|---|---|
Molekulargewicht |
264.13 g/mol |
IUPAC-Name |
[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C13H21BN2O3/c17-14(18)12-5-6-13(15-11-12)19-10-4-9-16-7-2-1-3-8-16/h5-6,11,17-18H,1-4,7-10H2 |
InChI-Schlüssel |
ROJCOPSYNWIVKF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)OCCCN2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)

![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)
![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
